6-Isopropyl-2-methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by a pyrazole ring fused to a pyrimidine ring, with an isopropyl group at the 6-position and a methyl group at the 2-position. Its molecular formula is and it has a molecular weight of approximately 219.24 g/mol. The compound appears as a white to light yellow crystalline solid, and its melting point has been reported around 238 °C (decomposition) .
Several synthetic routes have been developed for the preparation of 6-isopropyl-2-methylpyrazolo[1,5-a]pyrimidine. Common methods include:
These methods emphasize mild reaction conditions and high yields, making them suitable for industrial applications.
The molecular structure of 6-isopropyl-2-methylpyrazolo[1,5-a]pyrimidine can be represented using the following chemical notations:
CC(C)c1cnc(nc(c1C(=O)O)N)N
InChI=1S/C11H13N3O2/c1-7(2)9-8(12)4-10(14-9)11(15)13-3/h4-5H,7H2,1-3H3,(H,15)(H,12)
.The structure features a fused pyrazole-pyrimidine system that contributes to its chemical properties and biological activity.
6-Isopropyl-2-methylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions typical of heterocyclic compounds:
Research indicates that derivatives of this compound can exhibit enhanced biological activity or altered physicochemical properties through these reactions .
The mechanism of action for compounds like 6-isopropyl-2-methylpyrazolo[1,5-a]pyrimidine often involves inhibition of specific enzymes. For example:
The inhibition process typically involves binding to the active site of the enzyme, preventing substrate interaction.
6-Isopropyl-2-methylpyrazolo[1,5-a]pyrimidine has several applications in scientific research:
The ongoing research into this compound highlights its versatility and potential impact in medicinal chemistry and pharmacology.
CAS No.: 504-64-3
CAS No.: 18866-87-0
CAS No.: 6960-30-1
CAS No.: 25679-93-0
CAS No.: 339079-54-8
CAS No.: